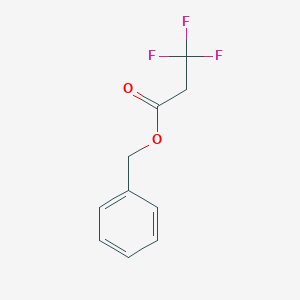

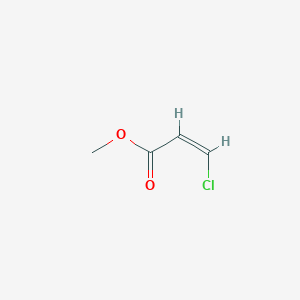

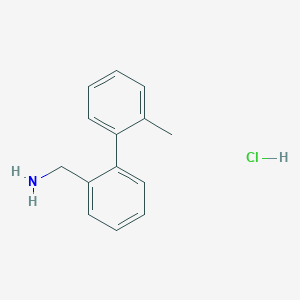

![molecular formula C10H16N2O3 B8145714 Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B8145714.png)

Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Studying Reaction Mechanisms : It is used for studying the reaction mechanism of forming 9-hydroxy-α-carbolin-4-carbonsäure from Nifedipin-analogen biscyanoethyle (Görlitzer & Baltrusch, 2000).

Base-Catalyzed Ring Opening : The compound plays a role in the base-catalyzed ring opening of α-lactams, forming stereoselective 1,3,4,5-substituted glutarimides (Cabell & McMurray, 2002).

Total Synthesis of Amino Sugars : It is utilized in the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives (Nativi, Reymond, & Vogel, 1989).

Synthesis of Alkaloids : The compound is involved in the synthesis of (+)-pseudococaine hydrochloride with a significant overall yield from commercially available starting materials (Brock et al., 2012).

Diels-Alder Reactions : It is useful in Diels-Alder reactions and the preparation of 2-amidofurans as Diels-Alder dienes (Padwa, Brodney, & Lynch, 2003).

Synthesis of Novel Compounds : The compound provides an entry point to novel compounds accessing chemical space complementary to piperidine (Meyers et al., 2009).

Building Block for Amino Alcohols and Polyamines : It is a potential building block for amino alcohols and polyamines (Jähnisch, 1997).

Medicinal Chemistry : It's used in the synthesis of azetidine-3-carboxylic acids, which are important building blocks in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

Ligand for Nicotinic Receptors : It might be a novel ligand for nicotinic receptors (Karimi & Långström, 2002).

Intermediate in Synthesis of Inhibitors : It's an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor CP-690550 (Chen Xin-zhi, 2011).

Potential Antimicrobial Agent : Tert-butyl-3-(4-bromo phenyl)-3-hydroxy propyl carbamate is a potential antimicrobial agent (Doraswamy & Ramana, 2013).

Cytotoxic Activity Studies : Compounds synthesized showed weak or no cytotoxic activity with respect to cancer cells in vitro (Vorona et al., 2007).

Synthesis of Homochiral Amino Acid Derivatives : The hydroformylated products are important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

Studying Peptide Activity : Orthogonally protected amino acid-azetidine chimeras are designed to serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Production of Optically Active Esters : The method enables the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

Aid in Bone Fracture Healing : CP-533,536 is being developed to aid in the healing of bone fractures as an EP2 receptor-selective prostaglandin E2 agonist (Prakash et al., 2008).

Deprotection of Tert-Butyl Carbamates, Esters, and Ethers : Aqueous phosphoric acid is an effective reagent for deprotection, preserving stereochemical integrity and offering good selectivity (Li et al., 2006).

Study of Metabolism : It's involved in the study of the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in rats (Daniel, Gage, & Jones, 1968).

Functionalized Heterocyclic Amino Acid : The novel 1,3-selenazole-5-carboxylate is a functionalized heterocyclic amino acid with novel structural features (Dzedulionytė et al., 2021).

Eigenschaften

IUPAC Name |

tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXGGPCFOIJCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylene-[1,4]oxazepane](/img/structure/B8145634.png)

![Tert-butyl 2-(6-bromo-2-oxobenzo[D]oxazol-3(2H)-YL)acetate](/img/structure/B8145653.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8145728.png)

amine hydrochloride](/img/structure/B8145729.png)